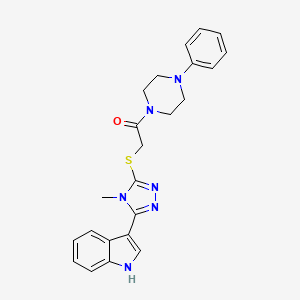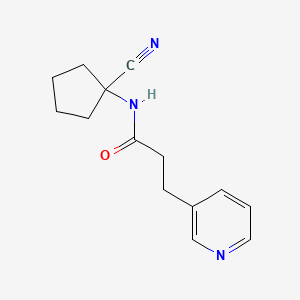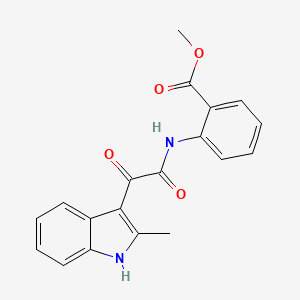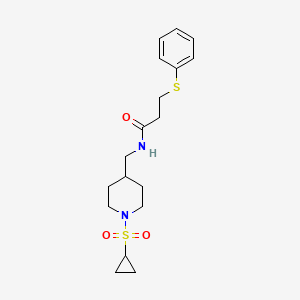
Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate” is a complex organic molecule that contains several functional groups. These include an ethyl ester group, a thiazole ring, an amine group, and a chloro-methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate thiazole and phenyl components, followed by esterification .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a key feature .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amine group might participate in reactions with acids, while the ester group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group might enhance its solubility in polar solvents .Applications De Recherche Scientifique
Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate has been extensively studied for its potential applications in the treatment of cancer. It has been shown to exhibit anti-proliferative and anti-tumor effects in various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to induce apoptosis and inhibit angiogenesis, which are important mechanisms in cancer treatment. Additionally, this compound has been studied for its potential applications in the treatment of osteoporosis and rheumatoid arthritis.
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit neuroprotective and anti-inflammatory properties, suggesting that they may influence pathways related to inflammation and neuronal protection .
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential applications in cancer treatment, which makes it a valuable tool for cancer research. However, this compound also has several limitations. It has been found to exhibit cytotoxicity in normal cells, which can limit its applications in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can limit its potential applications in drug development.
Orientations Futures
There are several future directions for the study of Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate. One potential direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to study the mechanism of action of this compound in more detail, which can provide insights into its potential applications in drug development. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of osteoporosis and rheumatoid arthritis. Overall, this compound has great potential for the development of new cancer treatments and other therapeutic applications.
Méthodes De Synthèse
Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with ethyl 2-bromo-3-oxobutanoate to form ethyl 2-(5-chloro-2-methoxyphenyl)amino-3-oxobutanoate. This intermediate product is then reacted with thioamide to form this compound. The synthesis method has been reported in several studies, and the purity and yield of the compound can be optimized through various modifications.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(5-chloro-2-methoxyanilino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-3-19-12(17)10-7-20-13(16-10)15-9-6-8(14)4-5-11(9)18-2/h4-7H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZXVHFRVDMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2952284.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2952285.png)

![3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2952288.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2952289.png)

![6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride](/img/structure/B2952295.png)

![2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylmorpholine](/img/structure/B2952298.png)
![6-Bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2952299.png)
![2-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2952302.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2952303.png)
